

An In-Depth Technical Guide to the Spectral Data of 2-Ethoxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Ethoxybenzonitrile**

Cat. No.: **B1582733**

[Get Quote](#)

This guide provides a comprehensive analysis of the spectral data for **2-Ethoxybenzonitrile** (C_9H_9NO), a key intermediate in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define this molecule's structure and behavior. Our approach emphasizes the causality behind experimental choices and the integration of multiple analytical techniques for unambiguous structural elucidation.

Introduction to 2-Ethoxybenzonitrile

2-Ethoxybenzonitrile, with a molecular weight of 147.17 g/mol and CAS number 6609-57-0, is an aromatic compound featuring both a nitrile ($-C\equiv N$) and an ethoxy ($-OCH_2CH_3$) functional group attached to a benzene ring at positions 1 and 2, respectively.^[1] This ortho-substitution pattern dictates a unique spectral fingerprint, which is crucial for its identification and quality control in synthetic applications. Understanding its spectral characteristics is fundamental for researchers utilizing it as a precursor in the synthesis of more complex molecules, such as the selective phosphodiesterase(V) inhibitor, vardenafil.

The structural confirmation of **2-Ethoxybenzonitrile** relies on the synergistic use of NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle: NMR reveals the carbon-hydrogen framework, IR identifies the functional groups present, and MS determines the molecular weight and fragmentation pattern.

Caption: Molecular Structure of **2-Ethoxybenzonitrile**.

General Experimental Methodologies

The following protocols represent standard operating procedures for the acquisition of high-quality spectral data for small organic molecules like **2-Ethoxybenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for Protocol: The goal is to obtain a high-resolution spectrum from a sample that is homogeneous and free from paramagnetic impurities, which can cause significant line broadening.^[2] The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.

Experimental Protocol:

- **Sample Preparation:** Dissolve 5-25 mg of **2-Ethoxybenzonitrile** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).^{[2][3]} CDCl₃ is chosen for its excellent solubilizing properties for many organic compounds and its well-defined residual solvent peak for referencing.
- **Vial Transfer:** Perform the dissolution in a small, clean vial. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube of good quality (e.g., Wilmad or Norell) to a sample height of about 4 cm.^{[4][5]}
- **Referencing:** Tetramethylsilane (TMS) is typically added to the CDCl₃ by the manufacturer as an internal standard, with its signal defined as 0.00 ppm. Alternatively, the residual proton signal of the solvent (CHCl₃ in CDCl₃) at 7.26 ppm can be used as a secondary reference.^{[4][6]}
- **Data Acquisition:** Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance, a larger number of scans is necessary, and a proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal intensity.^[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale for Protocol: Attenuated Total Reflectance (ATR) is the preferred technique for solid or liquid samples as it requires minimal to no sample preparation and is non-destructive.[7] A background scan is essential to subtract the absorbance from atmospheric CO₂ and H₂O, as well as the instrument itself.[8]

Experimental Protocol:

- Background Collection: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal (typically diamond). This accounts for any ambient atmospheric or instrumental absorptions.[8]
- Sample Application: Place a small amount of solid **2-Ethoxybenzonitrile** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.
- Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹. The final spectrum is presented as the ratio of the sample scan to the background scan.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale for Protocol: GC-MS is ideal for the analysis of volatile and thermally stable compounds like **2-Ethoxybenzonitrile**. The gas chromatograph separates the compound from any potential impurities before it enters the mass spectrometer, where it is ionized and fragmented. Electron Ionization (EI) is a common, high-energy method that produces reproducible fragmentation patterns, which are invaluable for structural identification.[10][11]

Experimental Protocol:

- Sample Preparation: Prepare a dilute solution of **2-Ethoxybenzonitrile** (e.g., 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[12][13]
- Injection: Inject a small volume (typically 1 µL) of the solution into the GC, which is equipped with a suitable capillary column (e.g., a non-polar DB-5 column). The injector is heated to ensure rapid volatilization of the sample.

- Chromatographic Separation: The sample is carried through the column by an inert gas (e.g., helium). The column temperature is typically ramped to separate compounds based on their boiling points and interactions with the stationary phase.[10]
- Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).[14]

Analysis of Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-Ethoxybenzonitrile** is expected to show distinct signals for the ethoxy group and the four protons on the substituted aromatic ring. The ortho-substitution pattern leads to a complex splitting pattern for the aromatic protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.60	Multiplet	2H	Aromatic H (C5, C6)
~7.00	Multiplet	2H	Aromatic H (C3, C4)
4.15	Quartet (q)	2H	-O-CH ₂ -CH ₃
1.45	Triplet (t)	3H	-O-CH ₂ -CH ₃

(Predicted data based on typical values for similar structures. Experimental data should be obtained for confirmation)

Interpretation:

- Ethoxy Group: The methylene protons (-O-CH₂-) appear as a quartet around 4.15 ppm due to coupling with the three adjacent methyl protons. The methyl protons (-CH₃) appear as a triplet around 1.45 ppm due to coupling with the two adjacent methylene protons. This classic ethyl pattern is a key identifier.
- Aromatic Region: The four aromatic protons are non-equivalent and exhibit complex splitting patterns (multiplets) between ~7.00 and ~7.60 ppm. The electron-donating ethoxy group and the electron-withdrawing nitrile group influence the chemical shifts of the ring protons. Protons ortho and para to the activating ethoxy group will be shifted upfield, while those ortho and para to the deactivating nitrile group will be shifted downfield.[15]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment
~160	C-O (Aromatic C2)
~134	Aromatic CH (C4/C6)
~133	Aromatic CH (C5)
~121	Aromatic CH (C3)
~117	C≡N (Nitrile)
~112	C-C≡N (Aromatic C1)
~65	-O-CH ₂ -CH ₃
~15	-O-CH ₂ -CH ₃
(Predicted data based on substituent effects on benzonitrile.[16][17] Experimental data should be obtained for confirmation)	

Interpretation:

- Aromatic Carbons: The carbon attached to the oxygen (C2) is significantly deshielded and appears furthest downfield (~160 ppm). The carbon bearing the nitrile group (C1) is found upfield around 112 ppm. The remaining four aromatic CH carbons appear in the typical aromatic region of 120-135 ppm.
- Nitrile Carbon: The carbon of the nitrile group (C≡N) typically appears around 117 ppm.
- Ethoxy Carbons: The methylene carbon (-O-CH₂-) is deshielded by the adjacent oxygen and resonates around 65 ppm, while the terminal methyl carbon (-CH₃) is found far upfield at approximately 15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence for the key functional groups in **2-Ethoxybenzonitrile**.

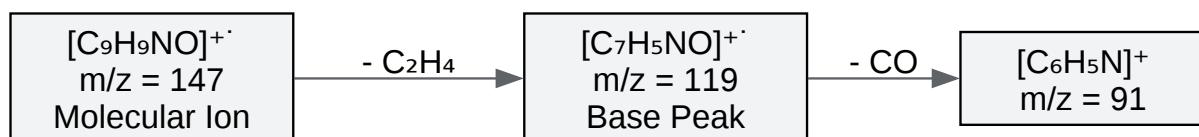
Wavenumber (cm ⁻¹)	Intensity	Assignment
~3070	Medium	Aromatic C-H Stretch
~2980, ~2870	Medium	Aliphatic C-H Stretch (CH ₃ and CH ₂)
~2225	Strong	C≡N (Nitrile) Stretch
~1600, ~1480	Medium	C=C Aromatic Ring Stretch
~1250	Strong	Asymmetric Ar-O-C Stretch (Aryl Ether)
~1040	Strong	Symmetric C-O-C Stretch (Alkyl Ether)
~750	Strong	C-H Out-of-plane Bend (Ortho-disubstituted)

(Data interpreted from typical functional group regions and available spectra for similar compounds)[18][19][20][21]

Interpretation:

- The most diagnostic peak is the strong, sharp absorption around 2225 cm^{-1} , which is characteristic of a nitrile ($\text{C}\equiv\text{N}$) stretching vibration.[19]
- The presence of the ethoxy group is confirmed by the strong C-O stretching bands. The asymmetric stretch of the aryl-oxygen bond (Ar-O) is typically found around 1250 cm^{-1} , while the alkyl-oxygen (O-CH₂) stretch is around 1040 cm^{-1} .[18]
- Aliphatic C-H stretches from the ethyl group are visible just below 3000 cm^{-1} , while the aromatic C-H stretches appear just above 3000 cm^{-1} .[20]
- A strong band around 750 cm^{-1} is indicative of the C-H out-of-plane bending for two adjacent hydrogens on a benzene ring, confirming the ortho-substitution pattern.

Mass Spectrometry (MS)


The electron ionization mass spectrum (EI-MS) provides the molecular weight and a characteristic fragmentation pattern that serves as a molecular fingerprint.

m/z	Relative Intensity	Assignment / Interpretation
147	Moderate	$[\text{M}]^{+}$: Molecular Ion
119	High (Base Peak)	$[\text{M} - \text{C}_2\text{H}_4]^{+}$: Loss of ethylene
91	Moderate	$[\text{M} - \text{C}_2\text{H}_4 - \text{CO}]^{+}$: Subsequent loss of CO
64	Low	Further fragmentation

(Data sourced from PubChem, NIST Mass Spectrometry Data Center)[1]

Interpretation and Fragmentation Pathway:

- Molecular Ion ($[M]^{+}$, m/z 147): The peak at m/z 147 corresponds to the intact molecule that has lost one electron, confirming the molecular weight of **2-Ethoxybenzonitrile**.
- Base Peak ($[M - C_2H_4]^{+}$, m/z 119): The most abundant fragment (the base peak) is observed at m/z 119. This corresponds to the loss of a neutral ethylene molecule (28 Da) via a McLafferty-type rearrangement. This is a characteristic fragmentation for ethyl aryl ethers. [11] The resulting radical cation of 2-hydroxybenzonitrile is relatively stable.
- Fragment ($[M - C_2H_4 - CO]^{+}$, m/z 91): The subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 119 fragment yields an ion at m/z 91. This is likely the stable cyanocyclopentadienyl cation.[22][23]

[Click to download full resolution via product page](#)

Caption: Proposed EI-MS Fragmentation Pathway for **2-Ethoxybenzonitrile**.

Conclusion

The combination of ¹H NMR, ¹³C NMR, FT-IR, and MS provides a self-validating system for the structural confirmation of **2-Ethoxybenzonitrile**. NMR spectroscopy maps the carbon-hydrogen skeleton, identifying the distinct ethoxy and ortho-substituted aromatic moieties. FT-IR spectroscopy confirms the presence of the critical nitrile and ether functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pathway, further corroborating the proposed structure. This integrated analytical approach is indispensable for ensuring the identity and purity of this compound in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethoxybenzonitrile | C9H9NO | CID 576922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organomation.com [organomation.com]
- 3. scribd.com [scribd.com]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. rsc.org [rsc.org]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Sample preparation GC-MS [scioninstruments.com]
- 13. uoguelph.ca [uoguelph.ca]
- 14. orslabs.com [orslabs.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. www1.udel.edu [www1.udel.edu]
- 20. uanlch.vscht.cz [uanlch.vscht.cz]
- 21. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 22. researchgate.net [researchgate.net]
- 23. Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectral Data of 2-Ethoxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582733#2-ethoxybenzonitrile-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com